molecular formula C11H18O4 B14037111 2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid

2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B14037111
M. Wt: 214.26 g/mol
InChI Key: SGYDXZZVKOICGN-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid is a compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the protection and deprotection of amines.

    Biology: The compound is used in the synthesis of peptides and other biologically active molecules.

    Medicine: It serves as a building block in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Tert-butoxycarbonyl)cyclobutyl)acetic acid is unique due to its specific combination of a cyclobutyl ring and an acetic acid moiety, which provides distinct reactivity and stability compared to other Boc-protected compounds.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(5-4-6-11)7-8(12)13/h4-7H2,1-3H3,(H,12,13)

InChI Key

SGYDXZZVKOICGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CC(=O)O

Origin of Product

United States

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